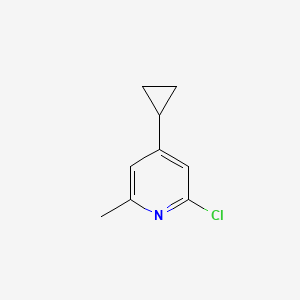

2-Chloro-4-cyclopropyl-6-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-chloro-4-cyclopropyl-6-methylpyridine |

InChI |

InChI=1S/C9H10ClN/c1-6-4-8(7-2-3-7)5-9(10)11-6/h4-5,7H,2-3H2,1H3 |

InChI Key |

BGJNUWMYGPFBOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 4 Cyclopropyl 6 Methylpyridine

Retrosynthetic Analysis for the Elucidation of Key Precursors

Retrosynthetic analysis provides a logical framework for dissecting the target molecule and identifying potential synthetic pathways and key starting materials. researchgate.net For 2-Chloro-4-cyclopropyl-6-methylpyridine, several disconnections can be envisioned, leading to different strategic approaches.

A primary disconnection strategy involves functional group interconversion (FGI) on a pre-formed pyridine (B92270) ring. Disconnecting the carbon-chlorine bond and the carbon-cyclopropyl bond reveals a simpler, substituted pyridine core. This suggests two potential forward-synthesis pathways:

Pathway A: Introduction of the chloro group at the 2-position via regioselective halogenation of a 4-cyclopropyl-6-methylpyridine precursor.

Pathway B: Introduction of the cyclopropyl (B3062369) group at the 4-position, likely via cross-coupling, from a 2-chloro-4-halo-6-methylpyridine intermediate. researchgate.net

A more fundamental disconnection involves breaking the bonds that form the pyridine ring itself. This leads to de novo synthesis strategies where the ring is constructed from acyclic fragments. This approach would involve combining smaller, readily available building blocks that contain the necessary methyl and cyclopropyl functionalities through condensation or cycloaddition reactions. researchgate.net

These distinct retrosynthetic pathways highlight the two major strategic approaches to the synthesis of this compound, which are explored in the subsequent sections.

De Novo Pyridine Ring Synthesis Approaches

De novo synthesis involves the construction of the heterocyclic core from one or more acyclic precursors. These methods offer high flexibility in introducing various substituents onto the pyridine ring.

Condensation reactions are classic and widely used methods for pyridine synthesis, typically involving the reaction of carbonyl compounds with an ammonia (B1221849) source.

The Hantzsch Pyridine Synthesis is a well-known multi-component reaction that involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source (like ammonia or ammonium (B1175870) acetate). This initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. To construct a precursor for the target molecule, this method would require a cyclopropyl-containing β-dicarbonyl compound.

The Kröhnke Pyridine Synthesis provides a more general route to substituted pyridines. It involves the reaction of α,β-unsaturated ketones with pyridinium (B92312) ylides, which are generated from the reaction of pyridine with α-bromo ketones. In the presence of ammonium acetate (B1210297), these components undergo a series of reactions including a Michael addition and condensation to form the pyridine ring. nih.gov

Another approach is the Bohlmann-Rahtz Pyridine Synthesis , where an enamine is condensed with an ethynyl (B1212043) ketone. This reaction proceeds through a sequence of conjugate addition and cyclodehydration to directly yield the substituted pyridine.

| Method | Key Precursors | General Characteristics |

| Hantzsch Synthesis | β-Dicarbonyl, Aldehyde, Ammonia | Forms a dihydropyridine (B1217469) intermediate requiring oxidation; good for symmetrical pyridines. |

| Kröhnke Synthesis | Pyridinium Ylide, α,β-Unsaturated Carbonyl | Versatile and modular; does not incorporate the initial pyridine reagent into the final product. nih.gov |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Proceeds via a cyclodehydration mechanism to directly form the aromatic pyridine ring. |

Cycloaddition reactions offer a powerful and often elegant way to construct the six-membered pyridine ring in a single step. These reactions can be broadly classified as pericyclic (like Diels-Alder) or transition-metal-catalyzed.

The hetero-Diels-Alder reaction involves a [4+2] cycloaddition between a diene and a dienophile, where one or more atoms is a heteroatom. For pyridine synthesis, this can involve the reaction of a 1-azadiene (a four-atom component containing a C=N-C=C system) with an alkyne (a two-carbon component). rsc.org The subsequent aromatization of the initially formed cycloadduct yields the pyridine ring. The substitution pattern on the azadiene and alkyne dictates the final substitution on the pyridine.

Transition-metal-catalyzed [2+2+2] cycloadditions represent another sophisticated approach. These reactions, often catalyzed by cobalt or rhodium complexes, involve the co-cyclotrimerization of two alkyne molecules and a nitrile. chemrxiv.org This method allows for the assembly of highly substituted pyridines from simple, linear components. To achieve the specific substitution pattern of the target molecule, this would require the controlled cycloaddition of a nitrile with two distinct and appropriately substituted alkynes, which can be a significant synthetic challenge.

Functional Group Interconversions on Pre-existing Pyridine Scaffolds

This approach begins with a commercially available or easily synthesized pyridine derivative, which is then elaborated through a series of reactions to install the desired functional groups. This is often a more practical and convergent strategy for industrial-scale synthesis.

Direct chlorination of a pyridine ring can be challenging and often lacks regioselectivity. A common and effective strategy to achieve selective chlorination at the 2-position involves the use of a pyridine N-oxide intermediate. The N-oxide group activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack.

The typical procedure involves:

N-Oxidation: The starting pyridine (e.g., 4-cyclopropyl-6-methylpyridine) is oxidized to its corresponding N-oxide using an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Chlorination: The pyridine N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction proceeds through an intermediate that rearranges to place the chlorine atom at the 2-position, with concomitant loss of the oxygen atom.

This two-step process is a reliable method for the regioselective synthesis of 2-chloropyridines.

The introduction of the cyclopropyl group onto the pyridine ring can be accomplished through several modern synthetic methods, most notably through palladium-catalyzed cross-coupling reactions. researchgate.netjocpr.comnih.gov

Palladium-Catalyzed Cross-Coupling: This is one of the most powerful and versatile methods for forming carbon-carbon bonds. nobelprize.org The strategy involves coupling an organometallic cyclopropyl reagent with a 4-halopyridine derivative.

Suzuki-Miyaura Coupling: This reaction pairs a 4-halopyridine (e.g., 2-chloro-4-bromo-6-methylpyridine or 2-chloro-4-iodo-6-methylpyridine) with cyclopropylboronic acid or one of its esters in the presence of a palladium catalyst and a base. mdpi.comnih.gov

Negishi Coupling: This involves the reaction of a 4-halopyridine with a cyclopropylzinc reagent (e.g., cyclopropylzinc chloride), also catalyzed by a palladium complex. The Negishi reaction is known for its high functional group tolerance. nobelprize.org

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Base (Typical) |

| Suzuki-Miyaura | Cyclopropylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Negishi | Cyclopropylzinc Halide | Pd(PPh₃)₄, Pd(dba)₂ | Not required |

Cyclopropanation of an Alkene: An alternative route involves the cyclopropanation of a 4-vinylpyridine (B31050) precursor. The vinyl group can be subjected to various cyclopropanation conditions.

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to convert the alkene into a cyclopropane (B1198618) ring. wikipedia.org

Ylide-based Cyclopropanation: Sulfur ylides can react with α,β-unsaturated systems, like 4-vinylpyridine, to form cyclopropanes. organic-chemistry.orgprinceton.edu

Following the cyclopropanation of 4-vinyl-6-methylpyridine, the resulting 4-cyclopropyl-6-methylpyridine would then undergo regioselective chlorination at the 2-position as described previously.

Methylation at the 6-Position

Introducing a methyl group at the 6-position of a suitable precursor, such as 2-chloro-4-cyclopropylpyridine, is a key strategic step. The reactivity of the pyridine ring is influenced by the existing chloro and cyclopropyl substituents. The electron-withdrawing nature of the nitrogen atom and the chloro group makes the ring electron-deficient, particularly at the 2, 4, and 6 positions. Direct C-H methylation of such a heterocycle can be challenging and may lack regioselectivity.

A more controlled approach involves metal-catalyzed cross-coupling reactions. For instance, a 2-chloro-4-cyclopropyl-6-halopyridine precursor could react with an organometallic methylating agent, like methylboronic acid or its esters, via a Suzuki coupling reaction. Alternatively, radical methylation reactions, often initiated by a radical initiator, can be employed, though selectivity can be an issue. The Minisci reaction, which involves the addition of carbon-centered radicals to protonated heteroaromatics, provides another route, typically favoring the 2- and 6-positions. nih.gov

Modern Synthetic Advancements for this compound

Recent decades have seen the emergence of powerful new synthetic tools that offer milder conditions, higher efficiency, and novel reaction pathways for constructing complex molecules like the target pyridine.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.commdpi.com For a molecule like this compound, these methods are invaluable.

One strategy involves the construction of the pyridine ring itself through metal-catalyzed cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and a nitrile. acsgcipr.org This method is highly atom-economical and can assemble the core in a single step. Another powerful approach is the direct functionalization of pyridine C-H bonds. thieme-connect.com Catalysts based on palladium, rhodium, or ruthenium can activate specific C-H bonds, allowing for the direct introduction of the cyclopropyl or methyl groups onto a simpler pyridine scaffold, minimizing the need for pre-functionalized starting materials.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Catalyst System (Example) | Application in Synthesis | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Coupling of halopyridines with boronic acids to introduce alkyl/aryl groups. | nih.gov |

| C-H Activation | [RhCp*Cl₂]₂ / AgSbF₆ | Direct introduction of functional groups onto the pyridine ring. | nih.gov |

| [2+2+2] Cycloaddition | Co(I) or Ru(II) complexes | Construction of the pyridine ring from alkynes and nitriles. | acsgcipr.org |

Photoredox and Electrochemical Approaches

Visible-light photoredox catalysis has revolutionized organic synthesis by using light energy to drive chemical reactions under exceptionally mild conditions. sigmaaldrich.comprinceton.edu This methodology relies on photocatalysts, often ruthenium or iridium complexes, that can engage in single-electron transfer (SET) processes upon photoexcitation. princeton.edusemanticscholar.org This allows for the generation of reactive radical intermediates that can participate in a wide range of transformations. For the synthesis of the target compound, photoredox catalysis could be used to generate cyclopropyl or methyl radicals for addition to a pyridine ring. sigmaaldrich.com

Electrochemistry offers a complementary approach, using electrical potential to drive redox reactions without the need for chemical oxidants or reductants. azom.comrsc.org This technique provides precise control over the reaction's driving force. Electrochemical methods have been developed for C-H functionalization and the synthesis of various N-heterocycles, offering a green and powerful alternative to traditional methods. azom.comrsc.orgresearchgate.net

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. For multi-step syntheses, individual flow reactors can be "telescoped" together, allowing a product from one step to be immediately used as a substrate in the next, avoiding manual workup and purification of intermediates. rsc.org The synthesis of a substituted pyridine like this compound, which may involve energetic or hazardous intermediates, is an ideal candidate for a continuous flow process, leading to higher efficiency and a safer manufacturing protocol. acs.org

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the correct arrangement of substituents on the pyridine ring is a significant synthetic challenge. The inherent electronic properties of the pyridine nucleus, combined with the directing effects of existing substituents, govern the outcome of functionalization reactions. Both chemo- and regioselectivity must be carefully controlled.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both a chloro and a bromo substituent, a transition metal-catalyzed coupling reaction can often be tuned to react selectively at the more reactive C-Br bond. nih.gov

Regioselectivity concerns the position at which a reaction occurs. Direct functionalization of an unsubstituted pyridine often leads to a mixture of products. chemrxiv.org To achieve the desired 2,4,6-substitution pattern, chemists employ several strategies:

Building Block Approach: The pyridine ring is constructed from acyclic precursors where the substituents are already in their final positions.

Directing Groups: A functional group is temporarily installed on the ring or the nitrogen atom to direct incoming reagents to a specific position.

Exploiting Inherent Reactivity: In pyridine N-oxides, for instance, nucleophilic attack is favored at the 2- and 4-positions, providing a reliable method for regioselective functionalization. nih.gov

The synthesis of this compound would require a careful sequence of reactions that leverages these principles to install each group at the correct location without unintended side reactions.

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in These principles are increasingly important in the synthesis of pharmaceuticals and agrochemicals.

Key green chemistry approaches applicable to the synthesis of the target molecule include:

Atom Economy: Designing reactions, such as cycloadditions, where the maximum number of atoms from the starting materials are incorporated into the final product. acsgcipr.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, or performing reactions under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The use of catalysts based on abundant and non-toxic metals, such as iron, is particularly desirable. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inresearchgate.net

Renewable Feedstocks: Developing synthetic routes that start from renewable bio-based materials rather than petrochemical sources.

By integrating these principles, the synthesis of this compound can be made more environmentally friendly, cost-effective, and sustainable.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Principle | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Catalyst | Stoichiometric reagents, precious metal catalysts (e.g., Palladium). | Catalytic amounts of reagents, use of earth-abundant metals (e.g., Iron). | rsc.org |

| Solvents | Use of chlorinated hydrocarbons (e.g., Dichloromethane). | Use of water, ethanol, or solvent-free conditions. | rasayanjournal.co.inresearchgate.net |

| Energy | Conventional heating requiring long reaction times. | Microwave irradiation or photoredox catalysis at room temperature. | sigmaaldrich.comresearchgate.net |

| Atom Economy | Multi-step linear syntheses with protecting groups. | Convergent syntheses, cycloadditions, C-H functionalization. | thieme-connect.comacsgcipr.org |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Cyclopropyl 6 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The pyridine (B92270) ring is inherently electron-poor compared to benzene, making it susceptible to nucleophilic attack. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. In 2-chloro-4-cyclopropyl-6-methylpyridine, the chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is enhanced by the electron-withdrawing nitrogen atom in the ring.

Reactivity with Oxygen-Based Nucleophiles

This compound is expected to react with various oxygen-based nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ether derivatives. These reactions typically require a base to generate the nucleophile and may be facilitated by heat. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of 2-methoxy-4-cyclopropyl-6-methylpyridine. The reaction with more sterically hindered alkoxides or phenoxides might require more forcing conditions.

Table 1: Expected SNAr Reactions with O-Nucleophiles

| Nucleophile | Expected Product | Typical Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 2-methoxy-4-cyclopropyl-6-methylpyridine | Methanol, Reflux |

| Sodium Ethoxide (NaOEt) | 2-ethoxy-4-cyclopropyl-6-methylpyridine | Ethanol (B145695), Reflux |

| Sodium Phenoxide (NaOPh) | 4-cyclopropyl-6-methyl-2-phenoxypyridine | DMF or DMSO, Heat |

Reactivity with Nitrogen-Based Nucleophiles

The displacement of the 2-chloro substituent by nitrogen-based nucleophiles is a common and synthetically useful transformation. Reactions with primary and secondary amines, ammonia (B1221849), and other nitrogen nucleophiles provide access to a wide range of 2-aminopyridine (B139424) derivatives. These reactions often proceed under thermal conditions or may be catalyzed by a strong base. For example, heating this compound with an excess of ammonia in a sealed vessel would yield 2-amino-4-cyclopropyl-6-methylpyridine. Similarly, reactions with primary amines like butylamine (B146782) or aniline (B41778) would result in the corresponding N-substituted aminopyridines.

Table 2: Expected SNAr Reactions with N-Nucleophiles

| Nucleophile | Expected Product | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | 4-cyclopropyl-6-methylpyridin-2-amine | Aqueous Ammonia, Heat, Sealed Tube |

| Butylamine (CH₃(CH₂)₃NH₂) | N-butyl-4-cyclopropyl-6-methylpyridin-2-amine | Neat or in a high-boiling solvent, Heat |

| Piperidine (B6355638) | 2-(4-cyclopropyl-6-methylpyridin-2-yl)piperidine | Heat |

Reactivity with Carbon-Based Nucleophiles

While less common than reactions with O- or N-nucleophiles, SNAr reactions with certain stabilized carbon nucleophiles can occur. Strong carbanions, such as those derived from organolithium or Grignard reagents, can displace the chloride. However, these reactions can be complicated by competing side reactions, such as addition to the pyridine ring at other positions. More stabilized carbanions, like enolates, may also be employed under specific conditions to form new carbon-carbon bonds at the 2-position.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond

The C-Cl bond in this compound is a suitable electrophilic partner for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-heteroatom bonds. Although 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a highly versatile method. This compound can be coupled with various aryl-, heteroaryl-, or vinyl-boronic acids or their esters in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with the relatively unreactive C-Cl bond. researchgate.net For instance, coupling with phenylboronic acid using a catalyst system like Pd(OAc)₂ with a ligand such as SPhos or XPhos, and a base like K₃PO₄ in a solvent mixture like toluene/water, would be expected to produce 4-cyclopropyl-6-methyl-2-phenylpyridine. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-cyclopropyl-6-methyl-2-phenylpyridine |

| Potassium Cyclopropyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 2,4-dicyclopropyl-6-methylpyridine |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4-cyclopropyl-6-methyl-2-(thiophen-2-yl)pyridine |

Sonogashira, Heck, and Negishi Coupling Reactions

Other important palladium-catalyzed cross-coupling reactions can also be employed to functionalize the 2-position of this compound.

Sonogashira Coupling : This reaction couples the 2-chloropyridine (B119429) derivative with a terminal alkyne to form an alkynylpyridine. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Coupling with a terminal alkyne like phenylacetylene (B144264) would yield 4-cyclopropyl-6-methyl-2-(phenylethynyl)pyridine. Modern protocols sometimes allow for copper-free conditions. snu.edu.in

Heck Reaction : While less commonly applied to 2-chloropyridines compared to their bromo and iodo analogues, the Heck reaction can, under optimized conditions, couple this compound with an alkene, such as styrene (B11656) or an acrylate, to form a new C-C bond, leading to a substituted vinylpyridine.

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with the organic halide. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. orgsyn.orgorgsyn.org An organozinc reagent, such as phenylzinc chloride, could be coupled with this compound using a palladium or nickel catalyst to afford the corresponding 2-phenylpyridine (B120327) derivative. wikipedia.orgorgsyn.org Due to the higher reactivity of organozinc reagents, Negishi coupling can often be successful where other methods fail for unreactive chlorides. orgsyn.org

Table 4: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI / Amine Base | Alkynylpyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Phosphine Ligand / Base | Vinylated Pyridine |

| Negishi | Organozinc Reagent (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ or Ni(acac)₂ | Arylated/Alkylated Pyridine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For this compound, the chlorine atom at the C2 position is susceptible to displacement via this methodology, providing a direct route to 2-amino-4-cyclopropyl-6-methylpyridine derivatives.

The reactivity of 2-chloropyridines in palladium-catalyzed amination reactions is well-established. nih.govresearchgate.net These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle. The choice of ligand is crucial and often dictates the efficiency and scope of the transformation. Chelating phosphine ligands have been shown to be effective for the amination of various 2-substituted pyridyl chlorides, bromides, and triflates. nih.gov While specific studies on this compound are not prevalent, data from analogous 2-chloropyridine systems can be used to predict its reactivity. For instance, palladium-catalyzed aminations of activated heteroaryl chlorides, such as 2-chloropyrimidine, have been achieved with various amines. nih.gov The reaction of 2-chloropyridines, which are less activated towards traditional nucleophilic aromatic substitution (SNAr), greatly benefits from palladium catalysis to achieve high yields with a broad range of amines. researchgate.netnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridine Analogs This table is based on general findings for 2-chloropyridine derivatives and represents plausible conditions for this compound.

| Amine Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Aromatic Amines | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | 100-160 | 75-95 |

| Secondary Aliphatic Amines | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80-110 | 80-99 |

| Hydrazine Derivatives | Pd(OAc)₂, DPEphos | NaOtBu | Toluene | 100 | 60-90 |

Reactivity of the Pyridine Ring System at Unsubstituted Positions

The pyridine ring is electron-deficient compared to benzene, which significantly influences its reactivity. The nitrogen atom deactivates the ring towards electrophilic attack and directs substitution primarily to the C3 and C5 positions. wikipedia.orgquimicaorganica.org In this compound, the C3 and C5 positions are unsubstituted and are the primary sites for the reactions discussed below.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the pyridine nucleus is generally sluggish due to the electronegative nitrogen atom, which deactivates the ring. wikipedia.orgquora.com Reactions such as nitration or sulfonation require harsh conditions. quimicaorganica.org The substitution that does occur preferentially happens at the 3-position (meta to the nitrogen), as the cationic intermediate formed by attack at the 2-, 4-, or 6-positions would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. quora.comaklectures.com

For this compound, the directing effects of the existing substituents must be considered:

C2-Chloro: A deactivating, ortho-, para-director (directing to C3 and C5).

C4-Cyclopropyl: An activating, ortho-, para-director. The cyclopropyl (B3062369) group can stabilize an adjacent positive charge through hyperconjugation. wikipedia.orgstackexchange.com

C6-Methyl: An activating, ortho-, para-director (directing to C5).

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). baranlab.org For substituted pyridines, the chloro group at the C2 position can act as a DMG.

Studies on 2-chloropyridine itself show that its metalation is highly base-dependent. acs.orgacs.org

Using lithium diisopropylamide (LDA) in THF, lithiation occurs exclusively at the C3 position, ortho to the directing chlorine atom. acs.orgnih.gov

Using a superbase like n-BuLi-LiDMAE (lithium dimethylaminoethoxide) in non-polar solvents, an unusual regioselective lithiation occurs at the C6 position. acs.orgnih.govresearchgate.net

In the case of this compound, the C6 position is blocked by a methyl group. Therefore, DoM strategies would be expected to lead to metalation at the C3 or C5 positions. The chlorine atom at C2 is a known DMG and would strongly direct lithiation to the C3 position. acs.orgresearchgate.net The resulting C3-lithiated species could then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Predicted Regioselectivity of Directed Ortho Metalation (DoM) on this compound

| Reagent | Solvent | Predicted Major Site of Lithiation | Rationale |

| LDA | THF | C3 | Chlorine at C2 acts as the primary directing group. acs.orgacs.org |

| s-BuLi / TMEDA | Diethyl Ether | C3 | Strong directing effect of the C2-chloro group. |

| n-BuLi-LiDMAE | Hexane | C3 | The alternative C6 position is blocked by the methyl group. acs.org |

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring that possesses significant ring strain (approximately 27 kcal/mol). wikipedia.org This inherent strain makes it susceptible to ring-opening reactions and allows its C-C bonds to participate in unique chemical transformations, sometimes behaving similarly to a double bond. wikipedia.orgstackexchange.com

Ring-Opening Reactions and Rearrangements

The cyclopropyl group can undergo ring-opening through various mechanisms, including radical, acid-catalyzed, or transition-metal-mediated pathways. hyphadiscovery.comnih.gov In the context of drug metabolism, cytochrome P450 enzymes can oxidize cyclopropyl groups, leading to ring-opened metabolites. hyphadiscovery.com For compounds containing a cyclopropyl group attached to an aromatic system, radical addition to the aromatic ring followed by ring-opening of the cyclopropane (B1198618) is a known transformation pathway. nih.gov

In palladium-catalyzed reactions of 2-cyclopropylpyridines, C-C bond activation of the cyclopropane ring is often observed, leading to ring-opened products. nih.gov These reactions can proceed with the incorporation of a nucleophile from the solvent or oxidant. The specific outcome is highly dependent on the substrate's substitution pattern and the reaction conditions. nih.gov

Functionalization of the Cyclopropane Ring

Direct functionalization of the cyclopropane C-H bonds without ring opening is another possible transformation. Palladium-catalyzed, ligand-directed C-H functionalization has been reported for substituted cyclopropanes. nih.gov For substrates like 2-cyclopropylpyridine (B3349194), the pyridine nitrogen can act as a directing group to facilitate the activation of a C-H bond on the adjacent cyclopropyl ring. nih.gov

However, studies on various 2-cyclopropylpyridine derivatives have shown that these reactions are very sensitive to the substitution pattern on the pyridine ring. nih.gov Often, a competition exists between C-H functionalization and C-C ring activation. For many 2-cyclopropylpyridine systems, ring-opening reactions tend to be the dominant pathway under typical palladium-catalyzed C-H functionalization conditions. nih.gov Therefore, achieving selective C-H functionalization on the cyclopropyl moiety of this compound would likely require careful optimization of catalysts, ligands, and reaction conditions to suppress the competing ring-opening pathway.

Reactions at the Methyl Group (e.g., Radical Reactions, Deprotonation)

While specific experimental data on the reactivity of the methyl group in this compound is not extensively documented, its chemical behavior can be inferred from the known reactions of analogous 2-methylpyridine (B31789) (α-picoline) derivatives. The methyl group attached to the pyridine ring at the α-position exhibits enhanced reactivity due to the electronic influence of the heterocyclic ring.

Radical Reactions:

Free radical halogenation of alkyl-substituted aromatic compounds is a well-established transformation. In the case of this compound, the methyl group could potentially undergo radical substitution when treated with halogenating agents under UV light or with radical initiators. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would be expected to yield the corresponding bromomethyl derivative.

The general mechanism for such a reaction involves three key steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: The initiator radical abstracts a hydrogen atom from the methyl group to form a benzylic-type radical. This radical then reacts with a halogen molecule to form the product and a new halogen radical.

Termination: Combination of two radicals to form a stable molecule.

The selectivity of radical halogenation is dependent on the stability of the radical intermediate. The benzylic-type radical formed at the methyl group of the pyridine ring is stabilized by resonance with the aromatic system, making this position susceptible to radical attack.

Deprotonation:

The methyl group in 2-methylpyridines is known to be acidic, with a pKa value that is significantly lower than that of a typical alkane. This is due to the stabilization of the resulting carbanion by the electron-withdrawing pyridine ring. The presence of an additional electron-withdrawing chloro group in this compound is expected to further increase the acidity of the methyl protons.

Treatment with a strong base, such as butyllithium (B86547) or lithium diisopropylamide (LDA), can lead to the deprotonation of the methyl group, forming a nucleophilic carbanion. wikipedia.org This carbanion can then be utilized in various subsequent reactions, such as alkylation, acylation, or condensation with carbonyl compounds (e.g., aldehydes and ketones) to form more complex molecules. For example, the reaction with an aldehyde would yield a corresponding alcohol, which could be further dehydrated to form a styryl-type derivative. The reactivity of the methyl group is enhanced by the presence of electron-withdrawing groups on the pyridine ring. mdpi.com

| Reaction Type | Reagents | Expected Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-Bromo-6-(bromomethyl)-4-cyclopropylpyridine |

| Deprotonation | Butyllithium (BuLi) | Lithium salt of this compound |

| Aldol Condensation | Strong base, then an aldehyde (e.g., benzaldehyde) | 2-Chloro-4-cyclopropyl-6-(2-hydroxy-2-phenylethyl)pyridine |

Redox Chemistry of this compound

The redox chemistry of pyridine and its derivatives is well-documented, involving both oxidation and reduction of the heterocyclic ring.

Oxidation:

The pyridine ring is generally resistant to oxidation, particularly in acidic conditions where the nitrogen atom is protonated, further deactivating the ring. biosynce.com When side chains are present, they are often oxidized before the ring itself. biosynce.com However, like other tertiary amines, pyridines can be oxidized at the nitrogen atom to form N-oxides. uoanbar.edu.iq The oxidation of this compound with an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) would be expected to yield the corresponding this compound N-oxide.

The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which can alter the regioselectivity of subsequent reactions.

Reduction:

The pyridine ring can be reduced to a piperidine ring under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common method for the reduction of the pyridine ring. uoanbar.edu.iq Chemical reducing agents like sodium in ethanol can also be employed. uoanbar.edu.iq For this compound, catalytic hydrogenation would likely lead to the formation of 2-chloro-4-cyclopropyl-6-methylpiperidine. It is also possible that under certain conditions, the chloro group could be reductively cleaved.

The electrochemical behavior of pyridine derivatives has also been studied, showing that they can undergo reduction processes. mdpi.com The specific reduction potential would be influenced by the nature and position of the substituents on the pyridine ring. mdpi.comacs.org

| Reaction Type | Reagents | Expected Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (MCPBA) | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Chloro-4-cyclopropyl-6-methylpiperidine |

| Reductive Dechlorination | H₂, Pd/C, base | 4-Cyclopropyl-6-methylpiperidine |

Mechanistic Elucidation of Key Transformations through Kinetic and Spectroscopic Studies

Kinetic Studies:

Kinetic studies are crucial for determining the rate laws of reactions, which in turn provide insights into the reaction mechanism. For instance, in a nucleophilic aromatic substitution reaction at the 2-position, a kinetic study could help determine whether the reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism or an elimination-addition mechanism involving a pyridyne intermediate. The rate of the reaction would be monitored by varying the concentrations of the reactants and observing the effect on the reaction rate.

Spectroscopic Studies:

Spectroscopic techniques are invaluable for identifying reaction intermediates and transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to monitor the progress of a reaction and to characterize the structure of intermediates and products. For example, in the deprotonation of the methyl group, the formation of the carbanion could be observed by changes in the chemical shifts of the protons and carbons of the methyl group.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the formation of new functional groups during a reaction. For example, in the oxidation of the pyridine nitrogen, the formation of the N-O bond would give rise to a characteristic absorption band in the IR spectrum.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, providing further evidence for proposed reaction pathways.

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions in the molecule and can be particularly useful for monitoring reactions that involve changes in conjugation or the formation of colored intermediates. Electronic spectral studies on related molecules like 2-chloro-6-methylpyridine (B94459) have been conducted in various solvents to understand the electronic transitions. researchgate.net

By combining these techniques, a detailed picture of the reaction mechanism for various transformations of this compound can be developed. For example, molecular orbital calculations have been used to verify the presence of Meisenheimer complexes in the substitution reactions of 2-chloropyridine derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Cyclopropyl 6 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

No published studies containing high-resolution 1H or 13C NMR data for 2-Chloro-4-cyclopropyl-6-methylpyridine were found.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There is no available information on the application of multidimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY to this compound. Consequently, data tables detailing proton-proton correlations, direct carbon-proton attachments, long-range carbon-proton couplings, or through-space proton proximities cannot be generated.

X-ray Crystallography for Three-Dimensional Structure Determination

A search of crystallographic databases, including the Crystallography Open Database (COD), did not yield a crystal structure for this compound.

Molecular Conformation and Bond Geometries

Without X-ray crystallography data, it is not possible to provide an experimentally determined account of the molecule's three-dimensional conformation, bond lengths, bond angles, or torsional angles. No data tables for these geometric parameters can be compiled.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing arrangement and the nature of intermolecular interactions (such as hydrogen bonding, halogen bonding, or π–π stacking) for this compound is absent from the literature, as no crystal structure has been reported.

Co-crystallization and Salt Formation for Supramolecular Studies

There are no published research findings on co-crystallization or salt formation studies involving this compound. While the study of co-crystals and salts of halogenated pyridines is an active area of research in supramolecular chemistry and crystal engineering, no such studies have been reported for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. For this compound (molecular formula C₉H₁₀ClN), HRMS would provide a highly accurate mass measurement of the molecular ion, typically with sub-part-per-million (ppm) mass accuracy. This precise mass is crucial for confirming the elemental composition and distinguishing it from other isobaric species.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₁₀³⁵ClN | 167.0502 |

Note: Data is theoretical and calculated based on isotopic masses.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed to further confirm the structure of this compound. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. The fragmentation would likely involve the loss of the chloro substituent, cleavage of the cyclopropyl (B3062369) ring, and rearrangements of the pyridine (B92270) core, providing definitive structural information.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The pyridine ring vibrations and the cyclopropyl C-C stretching modes would be expected to be prominent in the Raman spectrum.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Cyclopropyl) | Stretching | 3080 - 3000 |

| C-H (Methyl) | Stretching | 2980 - 2870 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 |

| C-Cl | Stretching | 800 - 600 |

Note: These are generalized ranges and the exact positions would be specific to the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

The electronic properties of this compound can be investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would reveal the electronic transitions within the molecule. Substituted pyridines generally exhibit π → π* and n → π* transitions. The presence of the chloro, cyclopropyl, and methyl groups would influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy: While many pyridine derivatives are not strongly fluorescent, the specific substitution pattern of this compound could potentially lead to observable emission. If fluorescent, the emission spectrum, along with the excitation spectrum and quantum yield, would provide valuable information about the excited state dynamics of the molecule.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if chiral)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical methods such as Circular Dichroism (CD) are not applicable for the assessment of enantiomeric purity.

Theoretical and Computational Chemistry Studies on 2 Chloro 4 Cyclopropyl 6 Methylpyridine

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-Chloro-4-cyclopropyl-6-methylpyridine, DFT calculations would be instrumental in elucidating the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

In the case of this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the cyclopropyl (B3062369) group. The nitrogen atom, with its lone pair of electrons, and the π-system of the pyridine ring are significant contributors. The methyl group, being an electron-donating group, would further increase the energy of the HOMO, enhancing the molecule's nucleophilic character.

Conversely, the LUMO is anticipated to be localized around the electron-deficient regions of the molecule. The electronegative chlorine atom at the 2-position significantly lowers the energy of the LUMO and concentrates its density on the C2 carbon atom, making it the primary site for nucleophilic attack. This is a common feature in 2-chloropyridine (B119429) derivatives, where the chlorine atom acts as a good leaving group in nucleophilic aromatic substitution reactions. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations on similar substituted pyridines suggest that the presence of both electron-donating (methyl, cyclopropyl) and electron-withdrawing (chloro) groups would modulate this gap, fine-tuning the molecule's reactivity profile.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound (Qualitative)

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

|---|---|---|

| HOMO | Pyridine ring (π-system), Nitrogen atom, Cyclopropyl group | Susceptibility to electrophilic attack |

| LUMO | C2-carbon (attached to Chlorine), Pyridine ring | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.gov The π-cloud of the pyridine ring would also exhibit negative potential. In contrast, the area around the C2-carbon atom bonded to the chlorine would display a positive or less negative potential, reinforcing the notion that this is a likely site for nucleophilic substitution. researchgate.net The hydrogen atoms of the methyl and cyclopropyl groups would show positive potential.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen Atom | Strongly Negative (Red) | Site for electrophilic attack and protonation |

| C2-Carbon Atom | Positive or Less Negative (Blue/Green) | Site for nucleophilic attack |

| Pyridine Ring (π-system) | Negative (Yellow/Orange) | Interaction with electrophiles |

| Hydrogen Atoms | Positive (Blue) | Potential for hydrogen bonding |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Vibrational frequency calculations, typically performed using DFT methods, are essential for predicting the infrared (IR) and Raman spectra of a molecule. These calculations can confirm the stability of a computed geometry (absence of imaginary frequencies) and provide a theoretical fingerprint of the molecule. Each vibrational mode corresponds to a specific stretching, bending, or torsional motion of the atoms.

For this compound, key predicted vibrational frequencies would include:

C-H stretching vibrations of the methyl and cyclopropyl groups, and the pyridine ring.

C-N and C-C stretching vibrations within the pyridine ring.

C-Cl stretching vibration , which is a characteristic band.

Ring breathing modes of the pyridine and cyclopropyl rings.

Bending and torsional modes associated with the substituents.

By comparing the calculated vibrational spectrum with experimental data (if it were available), one could confirm the molecular structure. Such calculations on related molecules like dichloropyridine have shown good agreement with experimental spectra. scholarsresearchlibrary.com

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can exist. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Exploration of the Conformational Landscape and Energy Minima

The primary source of conformational flexibility in this compound is the rotation of the cyclopropyl group relative to the pyridine ring. While the pyridine ring itself is rigid, the orientation of the three-membered ring can vary. Computational studies on cyclopropyl groups attached to trigonal carbons have explored the energetic preferences for different orientations. acs.org

Molecular mechanics and DFT calculations can be used to map the potential energy surface as a function of the dihedral angle between the cyclopropyl group and the pyridine ring. It is likely that there are two main energy minima: a "bisected" conformation, where one C-C bond of the cyclopropyl ring is eclipsed with the C4-C(cyclopropyl) bond, and a "perpendicular" conformation, where a C-H bond of the cyclopropyl ring is eclipsed. The relative energies of these conformers would depend on the balance between steric interactions and electronic effects, such as hyperconjugation between the cyclopropyl orbitals and the pyridine π-system.

Reaction Pathway and Transition State Elucidation via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, a key reaction of interest would be nucleophilic aromatic substitution at the C2 position. Computational studies on the reaction of 2-chloropyridines with nucleophiles have shown that the reaction typically proceeds through a Meisenheimer-like intermediate. researchgate.net

A computational investigation of this reaction for the target molecule would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material (this compound and a nucleophile) and the final product.

Transition State Search: Locating the transition state structure connecting the reactants to the intermediate, and the transition state from the intermediate to the product. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states).

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the correct reactants and products.

These calculations would provide the activation energy barrier for the reaction, offering a quantitative prediction of the reaction rate. The presence of the electron-donating methyl and cyclopropyl groups would be expected to slightly decrease the reactivity towards nucleophiles compared to unsubstituted 2-chloropyridine by destabilizing the negatively charged intermediate.

Prediction of Kinetic and Thermodynamic Parameters

A thorough search for theoretical predictions of kinetic and thermodynamic parameters for reactions involving this compound yielded no specific studies. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to calculate parameters like activation energies, reaction enthalpies, and Gibbs free energies for chemical reactions. However, no literature could be located where these methods have been applied to the compound .

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

There is a notable absence of QSAR or QSPR studies for this compound in the available scientific literature. QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. While numerous studies have developed QSAR/QSPR models for various classes of substituted pyridines in fields such as drug discovery and materials science, none were found to specifically include or focus on this compound. Therefore, no data tables or detailed research findings on this topic can be presented.

Spectroscopic Parameter Prediction from Theoretical Models

Similarly, no research articles were identified that detail the prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound using theoretical models. Computational methods are frequently used to predict and help interpret experimental spectra. The absence of such studies for this particular compound means that no theoretical spectroscopic data can be compiled or compared with experimental values.

Advanced Analytical Methodologies for 2 Chloro 4 Cyclopropyl 6 Methylpyridine

Chromatographic Separation Techniques for Purity Profiling and Quantification

Chromatographic techniques are fundamental in the analytical workflow of 2-Chloro-4-cyclopropyl-6-methylpyridine, enabling the separation of the main component from impurities and facilitating accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity profiling of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the approach of choice.

Method development for this compound would involve the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A common starting point would be a C18 stationary phase due to its broad applicability for moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the basic pyridine (B92270) ring) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate impurities with a wide range of polarities. Detection is typically performed using a UV detector, with the wavelength set to a maximum absorbance of the pyridine ring system.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components and Derivatization

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in this compound, such as residual solvents from its synthesis.

A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The choice of the stationary phase depends on the polarity of the potential impurities. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

For less volatile impurities, derivatization might be necessary to increase their volatility and improve their chromatographic behavior. However, for the primary analysis of this compound itself and its common volatile impurities, derivatization is generally not required.

Table 2: Representative GC Method Parameters for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound, enabling both separation and structural identification of impurities.

GC-MS and LC-MS/MS for Impurity Profiling and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the ions is measured. The fragmentation pattern of a molecule in the mass spectrometer is often unique and can be used for its identification by comparing it to spectral libraries. This technique is invaluable for the identification of unknown volatile impurities in this compound. The typical fragmentation of substituted pyridines involves cleavage of the side chains and fragmentation of the pyridine ring itself.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of compounds in complex matrices. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to the molecule of interest is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This multiple reaction monitoring (MRM) provides excellent selectivity and allows for quantification at very low levels. LC-MS/MS is particularly useful for the trace analysis of non-volatile impurities and degradation products of this compound.

Table 3: Potential GC-MS and LC-MS/MS Parameters

| Technique | Parameter | Condition |

|---|---|---|

| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 | |

| GC Conditions | As per Table 2 | |

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor ion (M+H)+ -> Product ion (specific fragment) |

LC-NMR and GC-IRD for Structural Elucidation of Minor Components

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful technique that directly couples HPLC separation with NMR spectroscopy. This allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR, and 2D NMR spectra) of individual components as they elute from the HPLC column. For the analysis of this compound, LC-NMR could be employed for the unambiguous structural elucidation of unknown, co-eluting, or isomeric impurities without the need for their isolation. globalresearchonline.net The main challenge with LC-NMR is its relatively low sensitivity compared to mass spectrometry. nih.gov

Gas Chromatography-Infrared Detection (GC-IRD) is another hyphenated technique that provides structural information on separated components. As compounds elute from the GC, they pass through a light pipe where their infrared spectrum is recorded. The vapor-phase IR spectrum provides information about the functional groups present in the molecule and can be used to differentiate between isomers that may have similar mass spectra. nih.govchromatographytoday.com This technique can be particularly useful for distinguishing between positional isomers of substituted pyridines that might be present as impurities. nih.gov

The application of these advanced hyphenated techniques provides a comprehensive analytical toolkit for the thorough characterization of this compound and its related substances, ensuring its quality and purity.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer high sensitivity, rapid analysis, and relatively low-cost instrumentation for the detection and quantification of electroactive species, including pyridine derivatives. The electrochemical behavior of this compound would be influenced by the electron-withdrawing chloro group, the electron-donating methyl and cyclopropyl (B3062369) groups, and the nitrogen heteroatom in the pyridine ring.

Voltammetric techniques are particularly relevant for analyzing pyridine compounds. nih.gov These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The voltammetric behavior of a probe molecule, such as 2,3,5,6-tetramethyl-1,4-phenylenediamine, can be used to indirectly assess the properties of electroinactive pyridine compounds. nih.gov The presence of pyridine derivatives can alter the oxidation potentials of the probe, allowing for differentiation based on their hydrogen-bonding strengths, which are influenced by steric and electronic effects of the substituents. nih.govsigmaaldrich.com

For direct analysis, techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed. The nitrogen atom and the aromatic ring are potential sites for oxidation or reduction. The specific oxidation and reduction potentials would be characteristic of the molecule's structure. In some cases, specialized electrodes, such as pencil graphite (B72142) electrodes (PGEs), have been successfully used for the voltammetric analysis of various pharmaceutical compounds, offering a disposable and cost-effective option. psecommunity.org The performance of these electrodes can be enhanced through electrochemical activation or modification with materials like phosphorus-doped or sulfur-and-nitrogen co-doped graphene nanocomposites. psecommunity.org

| Compound | Technique | Electrode | Potential (V) vs. Ref. | Process |

|---|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Cyclic Voltammetry | Polycrystalline Gold | ~ -0.4 to -0.8 | Potential-induced deprotonation |

| Pyridoxine (Vitamin B6) | Differential Pulse Voltammetry | Phosphorous-doped PGE | ~ +0.8 | Oxidation |

| Pyridine | Cyclic Voltammetry | Glassy Carbon | ~ -2.6 | Reduction |

| 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine | Electrochemical-ESI-MS | - | - | Two-electron oxidation |

This table provides illustrative examples of electrochemical data for related pyridine structures to demonstrate the principles of the methods. The specific values for this compound would need to be determined experimentally. psecommunity.orgacs.orgnih.gov

Spectrophotometric Assays for Characterization and Assay Development

Spectrophotometry, particularly UV-Vis spectroscopy and colorimetric assays, provides a robust platform for the characterization and quantification of pyridine derivatives.

UV-Vis Spectroscopy: The pyridine ring exhibits characteristic electronic transitions (π → π* and n → π*) that result in strong UV absorption. researchgate.net The parent pyridine molecule shows absorption maxima around 254 nm. sielc.com The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the ring. researchgate.netresearchgate.net For this compound, the combined electronic effects of the chloro, cyclopropyl, and methyl groups would be expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine. This unique spectral fingerprint can be used for identification and quantification. UV-Vis spectroscopy is also a valuable tool for studying the interactions of pyridine derivatives with other substances, such as the formation of pyridinium (B92312) ions on the Brønsted acid sites of solid catalysts, which can be monitored by characteristic absorption bands. rsc.org

Colorimetric Assays: For quantification, especially at low concentrations, colorimetric methods can be developed. A classic approach for pyridine-containing compounds is based on the König reaction. This involves the cleavage of the pyridine ring using cyanogen (B1215507) bromide or a similar reagent to form glutaconic aldehyde. researchgate.net This intermediate is then coupled with an aromatic amine or a compound with active methylene (B1212753) groups, such as anthranilic acid, 4-aminosalicylic acid, or pyrazolone, to produce a polymethine dye with a distinct color that can be measured spectrophotometrically. researchgate.netusgs.gov The intensity of the color produced is proportional to the concentration of the pyridine compound. The development of such an assay for this compound would involve optimizing reaction conditions like pH, temperature, and reagent concentrations to ensure complete color development and sensitivity. researchgate.net

| Compound | Solvent | λmax (nm) | Attributed Transition |

|---|---|---|---|

| Pyridine | Acidic Mobile Phase | 202, 254 | π → π |

| Phenyl-furo[2,3-b]pyridine moiety | Various | ~280, ~340 | π → π |

| 4-(Pyrrol-1-yl)pyridine | Aqueous | - | Forms yellow to pink complex with nitrite |

| Pyridine (Vapor Phase) | - | ~280 | n → π* |

This table provides examples of UV-Vis absorption data for pyridine and related heterocyclic systems to illustrate the spectral regions of interest. The specific λmax for this compound would depend on the solvent and require experimental measurement. researchgate.netsielc.comnih.govnist.gov

Development of Novel Analytical Protocols for Research and Quality Control

The development of novel analytical protocols is essential for both in-depth research studies and routine quality control (QC) of this compound.

For Research Applications: Advanced and hyphenated techniques are often required to elucidate complex chemical properties or reaction mechanisms.

Electrochemical-Mass Spectrometry (EC-MS): This powerful combination allows for the real-time identification of reaction intermediates and products generated during electrochemical processes. An EC-MS assay was used to study the oxidative pathways of a related compound, 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine, successfully characterizing multi-electron oxidation pathways. nih.gov A similar approach could be invaluable for understanding the electrochemical degradation or transformation of this compound.

Surface-Specific Spectroscopy: Techniques like vibrational sum frequency (VSF) spectroscopy can provide detailed molecular-level information about the orientation and protonation state of pyridine derivatives adsorbed at interfaces, such as on an electrode surface. acs.org Such studies are crucial for understanding interfacial reaction mechanisms.

For Quality Control (QC) Applications: QC protocols must be robust, reliable, and validated to ensure the identity, purity, and strength of a substance.

High-Performance Liquid Chromatography (HPLC): A standard QC protocol would likely be based on a validated reverse-phase HPLC method with UV-Vis detection. Method development would involve optimizing the mobile phase composition, column type, flow rate, and detection wavelength (selected based on the compound's λmax) to achieve good separation from any impurities or related substances.

Method Validation: A QC protocol must undergo rigorous validation according to established guidelines. This process confirms the method's suitability for its intended purpose and typically includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Description | Example Target Value |

|---|---|---|

| Column | Stationary phase for separation | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Solvent system for elution | Acetonitrile:Water Gradient |

| Detection Wavelength | λmax for optimal sensitivity | To be determined (~260 nm) |

| Linearity (r²) | Correlation between concentration and response | ≥ 0.999 |

| Accuracy (% Recovery) | Closeness of test results to the true value | 98.0 - 102.0% |

| Precision (% RSD) | Degree of scatter between measurements | ≤ 2.0% |

| Limit of Quantification (LOQ) | Lowest concentration reliably quantifiable | To be determined |

This table outlines the typical parameters and acceptance criteria for developing a robust QC method for a chemical compound like this compound.

Environmental Behavior and Degradation Studies of 2 Chloro 4 Cyclopropyl 6 Methylpyridine Excluding Ecotoxicity and Human Safety

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

There are no specific studies available on the photolytic degradation of 2-Chloro-4-cyclopropyl-6-methylpyridine. Research on other chlorinated pyridines, such as 2-chloropyridine (B119429), has shown that photodegradation in aqueous solutions can occur, leading to the formation of various intermediate products. nih.gov The presence of a cyclopropyl (B3062369) group and a methyl group on the pyridine (B92270) ring of the target compound would likely influence the photochemical reaction pathways, but the exact nature of this influence and the resulting photoproducts have not been investigated.

Hydrolytic Stability and Transformation Products

Specific data regarding the hydrolytic stability of this compound is not available in the reviewed literature. The rate of hydrolysis of chloro-substituted pyridine derivatives can be influenced by factors such as pH, temperature, and the position of the chloro substituent on the pyridine ring. Studies on other chloro-substituted pyridones have demonstrated that hydrolysis does occur, but direct extrapolation to this compound is not scientifically valid without experimental data.

Microbial Degradation in Environmental Systems (e.g., soil, water)

The microbial degradation of pyridine and its derivatives has been a subject of scientific inquiry, with studies indicating that various bacteria can metabolize these compounds. researchgate.netnih.govnih.govresearchgate.net The rate and extent of microbial degradation are highly dependent on the nature and position of the substituents on the pyridine ring. For instance, halogenated pyridines are generally found to be less readily biodegradable than other substituted pyridines. nih.govresearchgate.net However, no studies have specifically investigated the microbial breakdown of this compound, and therefore, its susceptibility to microbial degradation remains unknown.

Identification of Environmental Metabolites and Breakdown Products

Due to the absence of studies on the degradation of this compound, none of its environmental metabolites or breakdown products have been identified. The characterization of such products is a critical component of environmental risk assessment, as transformation products can sometimes be more persistent or toxic than the parent compound. iastate.eduiastate.edusemanticscholar.orgscience.gov

Chemical Transformation Kinetics in Environmental Matrices

There is no available data on the chemical transformation kinetics of this compound in environmental matrices such as soil, water, or air. Kinetic studies are essential for predicting the persistence and concentration of a chemical in the environment over time.

Future Perspectives and Emerging Research Directions for 2 Chloro 4 Cyclopropyl 6 Methylpyridine

Innovations in Stereo- and Regioselective Synthetic Methodologies

While established methods for pyridine (B92270) synthesis exist, future research will likely focus on developing more precise, efficient, and versatile routes to 2-Chloro-4-cyclopropyl-6-methylpyridine and its analogues. The longstanding challenge of achieving specific substitution patterns on the pyridine ring is a key area for innovation. nih.govnih.gov

Emerging strategies that could be applied include:

Advanced C-H Functionalization: Directing C-H activation reactions to other positions on the pyridine ring would allow for late-stage derivatization, bypassing the need for pre-functionalized starting materials. acs.org This approach offers a more atom-economical route to novel derivatives.

Directed Cycloaddition Reactions: The use of Lewis acids to direct the cycloaddition of 1,2,4-triazines with alkynes could provide highly regiocontrolled routes to polysubstituted pyridines, a strategy that could be adapted for the synthesis of the core structure of this compound. whiterose.ac.uk

Novel Cross-Coupling Cascades: Developing new cascade reactions, for instance, employing a copper-catalyzed N-iminative cross-coupling followed by electrocyclization and oxidation, could provide a modular and highly efficient synthesis for a variety of substituted pyridines. nih.gov

Stereoselective Dearomatization: Building on methods developed for other pyridines, future work could explore the stereoselective dearomatization of this compound to produce highly functionalized and enantiomerically enriched piperidine (B6355638) structures, which are valuable in medicinal chemistry. acs.org

Table 1: Potential Synthetic Innovations

| Methodology | Potential Advantage for this compound | Key Research Focus |

|---|---|---|

| Regioselective C-H Functionalization | Allows for precise modification of the pyridine core at positions other than those already substituted. | Development of catalysts and directing groups compatible with the existing substituents. nih.gov |

| Directed Cycloaddition | Offers a highly controlled and efficient route to the core pyridine structure with specific substitution patterns. | Design of suitable triazine and alkyne precursors. whiterose.ac.uk |

| Asymmetric Reductive Heck Reaction | Enables the creation of chiral centers, leading to enantiomerically pure derivatives. | Adaptation of rhodium-catalysis for the dearomatization of this specific pyridine structure. acs.org |

Exploration of Unprecedented Reactivity Patterns and Derivatization